N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a trifluoroacetamido group, a carbamoyl group, a phenyl group, and a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoroacetamido group would likely have a strong electron-withdrawing effect, which could influence the structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. The trifluoroacetamido group, in particular, could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. For example, the trifluoroacetamido group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antiangiogenic Activity
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: (referred to as compound 10 ) was designed as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) . Its essential pharmacophoric features allow it to interact with the catalytic pocket of VEGFR-2 . The compound’s antiangiogenic properties make it a potential candidate for inhibiting angiogenesis, a process crucial for tumor growth and metastasis.
VEGFR-2 Inhibition
Molecular docking assessments suggest that compound 10 can bind to and inhibit VEGFR-2. Additionally, six molecular dynamic (MD) experiments confirmed its stable binding over 100 nanoseconds. The precise binding energy was further identified using molecular mechanics energies combined with the generalized born and surface area (MM-GBSA) analysis .
Drug Resistance Modulation
Efforts to combat antimicrobial and anticancer drug resistance have led to investigations of novel compounds. Compound 10’s unique structure warrants exploration as a potential modulator of drug resistance mechanisms in pathogens and cancer cells .
Other Biological Activities
While VEGFR-2 inhibition is a prominent application, researchers should explore other biological activities associated with compound 10. These may include interactions with other kinases, receptors, or cellular pathways.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit vascular endothelial growth factor receptor-2 (vegfr-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
Similar compounds have been reported to interact with the catalytic pocket of vegfr-2, inhibiting its activity . This inhibition prevents the receptor from triggering downstream signaling pathways that promote angiogenesis.
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c16-15(17,18)14(24)20-8-7-19-12(22)9-3-5-11(6-4-9)21-13(23)10-1-2-10/h3-6,10H,1-2,7-8H2,(H,19,22)(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLRFGOVNOZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarboxamido)-N-(2-(2,2,2-trifluoroacetamido)ethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.